molecular formula C9H11IO2 B1397093 1-Iodo-2-(2-methoxyethoxy)benzene CAS No. 194367-88-9

1-Iodo-2-(2-methoxyethoxy)benzene

Cat. No.: B1397093
CAS No.: 194367-88-9
M. Wt: 278.09 g/mol
InChI Key: PVQIUKZTMJXESL-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methoxyethoxy)benzene is an organic compound characterized by the presence of an iodine atom and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2-methoxyethoxy)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This method involves the reaction of 2-(2-methoxyethoxy)benzene with iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl₃).

  • Nucleophilic Substitution:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to form iodobenzene derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Iodobenzene diacetate, iodobenzene dichloride.

  • Reduction Products: Iodobenzene, diiodobenzene.

  • Substitution Products: Alkylated or arylated derivatives of this compound.

Scientific Research Applications

1-Iodo-2-(2-methoxyethoxy)benzene has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-Iodo-2-(2-methoxyethoxy)benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

1-Iodo-2-(2-methoxyethoxy)benzene is similar to other iodobenzene derivatives, but its unique methoxyethoxy group provides distinct chemical properties. Some similar compounds include:

  • Iodobenzene: Lacks the methoxyethoxy group.

  • 2-Methoxyethoxybenzene: Lacks the iodine atom.

  • 1-Iodo-2-methoxybenzene: Similar structure but different position of the methoxy group.

Properties

IUPAC Name

1-iodo-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQIUKZTMJXESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-iodophenol (5.00 g, 22.7 mmol) and potassium carbonate (4.71 g, 34.1 mmol) in ACN (7 ml) was added 2-bromoethyl methyl ether (3.79 g, 27.3 mmol).
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Synthesis routes and methods II

Procedure details

To a solution of commercially available 2-iodo phenol (1 eq.) and 2-bromoethyl methyl ether (1.1 eq) in DMF (0.21M) at 0° C. was added Cs2CO3 (1.5 eq). The mixture was stirred at 50° C. for 6 h, cooled to room temperature, poured in water and extracted with Et2O. The organic extract was washed with water, brine, dried over MgSO4 filtered and concentrated. Purification by column chromatography on silica gel, eluting with Hex/EtOAc 10%, afforded the desired compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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